Cas no 25130-29-4 (5-Chlorocytidine)

5-Chlorocytidine is a modified nucleoside where the cytidine base is substituted with a chlorine atom at the 5-position. This halogenation enhances its utility in nucleic acid research, particularly in studying base-pairing interactions and enzymatic processes. The chlorine moiety introduces steric and electronic effects, making it valuable for probing RNA/DNA structure-function relationships and as a precursor for synthesizing modified oligonucleotides. Its stability and compatibility with standard phosphorylation protocols facilitate incorporation into oligonucleotides for applications such as antisense technology, crosslinking studies, and mechanistic investigations of nucleic acid-modifying enzymes. The compound is typically handled under controlled conditions to ensure purity and reactivity in experimental workflows.
5-Chlorocytidine structure
5-Chlorocytidine structure
Product Name:5-Chlorocytidine
CAS No:25130-29-4
MF:C9H12ClN3O5
MW:277.661681175232
CID:254378
PubChem ID:14308791
Update Time:2025-06-08

5-Chlorocytidine Chemical and Physical Properties

Names and Identifiers

    • 5-Chlorocytidine
    • 5- CHLOROCYTIDINE ( 5-C-C )
    • Cytidine, 5-chloro-(8CI,9CI)
    • 5-Chlorcycloocten
    • 5-Chlor-cytidin
    • 5-chloro-1-cyclooctene
    • 5-Chlorocytidin
    • 5-chloro-cytidine
    • Cyclooctene,5-chloro
    • E78047
    • 5-Chloro-D-cytidine
    • AKOS027446345
    • 4-Amino-5-chloro-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
    • 25130-29-4
    • Cytidine, 5-chloro- (8CI,9CI)
    • BS-48866
    • SCHEMBL770116
    • 4-amino-5-chloro-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
    • Inchi: 1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1
    • InChI Key: LOFVQBRIYOQFDZ-UAKXSSHOSA-N
    • SMILES: ClC1C(N)=NC(N(C=1)[C@H]1[C@@H]([C@@H]([C@@H](CO)O1)O)O)=O

Computed Properties

  • Exact Mass: 277.04700
  • Monoisotopic Mass: 277.0465482g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • Melting Point: 200-202°C
  • PSA: 130.83000
  • LogP: -1.32840

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5-Chlorocytidine Production Method

5-Chlorocytidine Suppliers

Amadis Chemical Company Limited
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(CAS:25130-29-4)5-Chlorocytidine
Order Number:A1009093
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:08
Price ($):197.0/334.0/900.0
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NewCan Biotech Limited
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(CAS:25130-29-4)5-ChloroCytidine
Order Number:NC11821
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:08
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5-Chlorocytidine Related Literature

Additional information on 5-Chlorocytidine

Introduction to 5-Chlorocytidine (CAS No. 25130-29-4)

5-Chlorocytidine, identified by the Chemical Abstracts Service Number (CAS No.) 25130-29-4, is a significant nucleoside derivative that has garnered considerable attention in the field of chemobiology and pharmaceutical research. As a modified cytidine molecule, it features a chlorine substituent at the 5-position of the cytosine base, which imparts unique biochemical properties and functional potential. This compound has emerged as a key player in the development of novel therapeutic strategies, particularly in the modulation of epigenetic mechanisms and cellular signaling pathways.

The structural modification of cytidine by chlorination enhances its stability and bioavailability, making it a valuable intermediate in synthetic chemistry and drug design. The chlorine atom at the 5-position facilitates further derivatization, enabling the creation of a diverse array of analogs with tailored biological activities. Such modifications have been instrumental in exploring its potential applications in oncology, neurology, and inflammatory diseases.

In recent years, 5-Chlorocytidine has been extensively studied for its role in epigenetic reprogramming. Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the underlying DNA sequence. The compound has demonstrated the ability to inhibit DNA methyltransferases (DNMTs), leading to demethylation of CpG islands and subsequent activation of gene expression. This mechanism has opened up new avenues for treating diseases associated with aberrant methylation patterns.

One of the most compelling areas of research involving 5-Chlorocytidine is its application in cancer therapy. Preclinical studies have shown that it can induce differentiation and apoptosis in various cancer cell lines by modulating epigenetic marks. The compound's ability to reset epigenetic landscapes has made it a promising candidate for combination therapies with traditional chemotherapeutic agents. Furthermore, its potential to overcome drug resistance by reprogramming cancer cells has been a focal point of investigation.

Advances in synthetic methodologies have enabled the large-scale production of high-purity 5-Chlorocytidine, facilitating its use in clinical trials. The development of prodrugs and delivery systems has further enhanced its pharmacokinetic properties, improving therapeutic efficacy. These advancements are critical for translating preclinical findings into viable clinical applications.

The role of 5-Chlorocytidine in neurological disorders is another emerging field of study. Evidence suggests that epigenetic dysregulation contributes to neurodegenerative diseases such as Alzheimer's and Parkinson's. By modulating DNA methylation patterns, 5-Chlorocytidine may help restore normal neuronal function and slow disease progression. Ongoing research aims to elucidate the precise mechanisms through which this compound exerts its neuroprotective effects.

In addition to its therapeutic potential, 5-Chlorocytidine has shown promise in regenerative medicine. Studies indicate that it can promote stem cell differentiation and tissue repair by influencing epigenetic networks. This capability could revolutionize approaches to healing injuries and restoring damaged tissues.

The chemical synthesis of 5-Chlorocytidine involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include chlorination of cytidine under controlled conditions, followed by purification via chromatographic techniques. The development of efficient synthetic routes is essential for meeting the growing demand for this compound in research and pharmaceutical applications.

Regulatory considerations play a vital role in the commercialization of 5-Chlorocytidine. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards for clinical use. Additionally, ongoing clinical trials are necessary to validate its safety and efficacy across various therapeutic indications.

The future prospects for 5-Chlorocytidine are promising, with ongoing research exploring novel derivatives and combination therapies. Its ability to modulate epigenetic processes positions it as a cornerstone compound in precision medicine approaches. As our understanding of epigenetics continues to evolve, so too will the applications and significance of this remarkable nucleoside derivative.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25130-29-4)5-Chlorocytidine
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Quantity:100mg/250mg/1g
Price ($):197.0/334.0/900.0
Email
NewCan Biotech Limited
(CAS:25130-29-4)5-ChloroCytidine
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